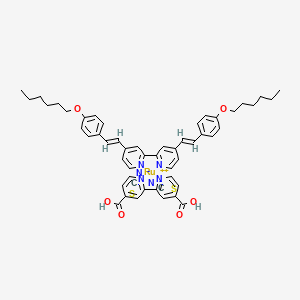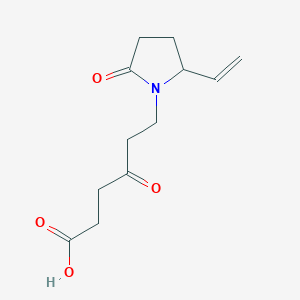
4-Oxo-6-(2-oxo-5-vinylpyrrolidin-1-yl)hexanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-6-(2-oxo-5-vinylpyrrolidin-1-yl)hexanoic Acid is a chemical compound with the molecular formula C12H17NO4 and a molecular weight of 239.27 g/mol . . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 4-Oxo-6-(2-oxo-5-vinylpyrrolidin-1-yl)hexanoic Acid involves the use of Ethyl Succinoyl Chloride as a starting material. The synthetic route typically includes the following steps:
Reaction with Ethyl Succinoyl Chloride: The starting material reacts with other reagents to form intermediate compounds.
Formation of the Pyrrolidinyl Ring: The intermediate compounds undergo cyclization to form the pyrrolidinyl ring structure.
Vinylation: The final step involves the addition of a vinyl group to the pyrrolidinyl ring.
Análisis De Reacciones Químicas
4-Oxo-6-(2-oxo-5-vinylpyrrolidin-1-yl)hexanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Oxo-6-(2-oxo-5-vinylpyrrolidin-1-yl)hexanoic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of bivalent ligands for D2/D3 dopamine receptors.
Biology: The compound is involved in the preparation of antimicrobial pyrrolo-isoquinolinones.
Medicine: It is studied as an impurity in the drug Vigabatrin, which is used to treat epilepsy.
Industry: The compound’s unique structure makes it useful in various industrial applications, including the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Oxo-6-(2-oxo-5-vinylpyrrolidin-1-yl)hexanoic Acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors and enzymes, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is known to affect neurotransmitter systems and cellular processes.
Comparación Con Compuestos Similares
4-Oxo-6-(2-oxo-5-vinylpyrrolidin-1-yl)hexanoic Acid is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
Vigabatrin: A drug used to treat epilepsy, which shares structural similarities with the compound.
Pyrrolidinyl Derivatives: Compounds with similar pyrrolidinyl ring structures but different functional groups.
Vinyl-Substituted Compounds: Compounds with vinyl groups attached to different core structures.
The uniqueness of this compound lies in its combination of the pyrrolidinyl ring and vinyl group, which imparts specific chemical and biological properties.
Propiedades
Número CAS |
2512190-67-7 |
|---|---|
Fórmula molecular |
C12H17NO4 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
6-(2-ethenyl-5-oxopyrrolidin-1-yl)-4-oxohexanoic acid |
InChI |
InChI=1S/C12H17NO4/c1-2-9-3-5-11(15)13(9)8-7-10(14)4-6-12(16)17/h2,9H,1,3-8H2,(H,16,17) |
Clave InChI |
HJZHGIXQBNKRFN-UHFFFAOYSA-N |
SMILES canónico |
C=CC1CCC(=O)N1CCC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


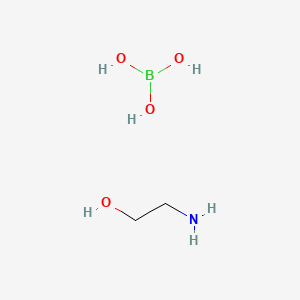
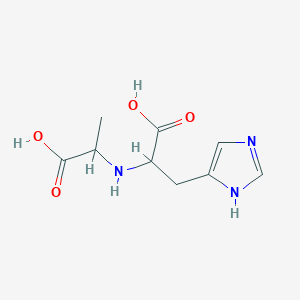

![N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298207.png)
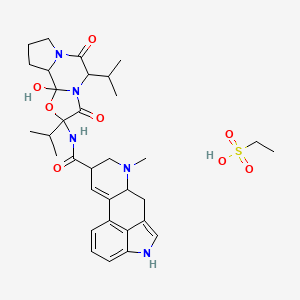


![2-[[2-chloro-3-(2-methylpyridin-3-yl)-1-benzothiophen-5-yl]carbamoylamino]-N-[3-[methyl-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]amino]propyl]acetamide](/img/structure/B12298221.png)
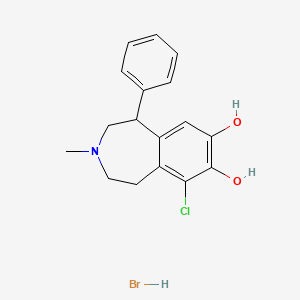
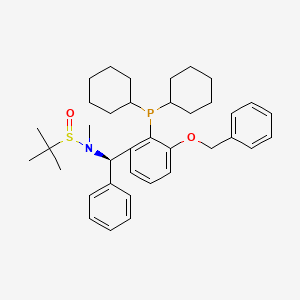
![N-[(1S)-2-diphenylphosphanyl-1-[2-[2,6-di(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298242.png)
![[3,4,5-triacetyloxy-6-[[3-acetyloxy-6-methoxy-5-prop-2-enoxy-4-[3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate](/img/structure/B12298244.png)
![(3S,4S,4aR,8aR)-4-(6-amino-9H-purin-9-yl)hexahydro-2H-pyrano[2,3-c]pyridine-3,4a(5H)-diol hydrochloride](/img/structure/B12298251.png)
